molecular formula C14H10FNO2 B5707662 3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one

3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one

Cat. No.: B5707662
M. Wt: 243.23 g/mol
InChI Key: ZDNHFIQHGYWQLP-UHFFFAOYSA-N
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Description

3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one is a heterocyclic compound that contains both benzoxazole and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one typically involves the reaction of 3-fluorobenzylamine with salicylic acid derivatives under specific conditions. One common method includes the cyclization of 3-fluorobenzylamine with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorophenyl)methyl]-1,3-benzoxazol-2-one
  • 3-[(3-chlorophenyl)methyl]-1,3-benzoxazol-2-one
  • 3-[(3-bromophenyl)methyl]-1,3-benzoxazol-2-one

Uniqueness

3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-11-5-3-4-10(8-11)9-16-12-6-1-2-7-13(12)18-14(16)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNHFIQHGYWQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327205
Record name 3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903857-75-0
Record name 3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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